ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c1-2-26-18(25)13-23-17(24)7-6-16(20-23)22-10-8-21(9-11-22)15-5-3-4-14(19)12-15/h3-7,12H,2,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAQKWRVZFUWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈ClN₃O₂
- Molecular Weight : 303.77 g/mol
- CAS Number : [Not provided in search results]
Synthesis
The synthesis of this compound typically involves the reaction of 3-(4-(3-chlorophenyl)piperazin-1-yl)acrylic acid derivatives with ethyl acetate under controlled conditions. The presence of the chlorophenyl and piperazine moieties is crucial for enhancing the compound's biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyridazine derivatives. For instance, compounds with piperazine structures have shown significant cytotoxic effects against various cancer cell lines, including colon (HT-29) and lung (A549) cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as:
- COX-2 Inhibition : Similar compounds have demonstrated COX-2 inhibitory activity, contributing to their anti-inflammatory effects.
- HDAC Inhibition : Histone deacetylase inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Pyran Derivatives : A study focused on 4H-pyran derivatives found that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cell lines, suggesting that structural modifications can significantly impact biological activity .
- Piperazine Derivatives : Research on piperazine-based compounds indicated that modifications at the piperazine ring could lead to improved selectivity and potency against cancer cells, emphasizing the importance of structural diversity in drug design .
Q & A
Q. What are the key synthetic routes and optimization strategies for ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reacting a pyridazinone precursor with 3-chlorophenylpiperazine under reflux in polar aprotic solvents (e.g., DMF) .
- Esterification : Introducing the ethyl acetate group via coupling reactions using carbodiimide catalysts (e.g., DCC) in dichloromethane .
- Yield optimization : Adjusting reaction temperatures (70–90°C) and catalyst ratios (e.g., 1.2–1.5 equivalents of triethylamine) to improve purity (HPLC >95%) .
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm; pyridazinone carbonyl at δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions ([M+H]⁺ expected m/z ~445) .
Advanced Research Questions
Q. How can researchers investigate enzyme inhibition mechanisms (e.g., monoamine oxidase/phosphodiesterase) for this compound?
- In vitro assays : Use purified enzymes (e.g., MAO-A/B) with fluorogenic substrates (e.g., kynuramine) to measure IC₅₀ values .
- Molecular docking : Simulate binding interactions with catalytic sites (e.g., piperazine moiety forming hydrogen bonds with MAO-B FAD cofactor) .
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Q. What strategies optimize the pharmacological profile of this compound for CNS applications?
- Bioisosteric replacement : Substitute the 3-chlorophenyl group with fluorinated analogs to enhance blood-brain barrier permeability .
- Metabolic stability : Test hepatic microsomal degradation (e.g., rat liver microsomes) and introduce methyl groups to reduce CYP450-mediated oxidation .
- In vivo efficacy : Conduct rodent models of depression/anxiety (e.g., forced swim test) with dose ranges of 10–50 mg/kg .
Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Standardize assays : Replicate studies using identical enzyme batches (e.g., Sigma MAO-A) and substrate concentrations .
- Analytical validation : Confirm compound purity via LC-MS and rule out degradation products .
- Statistical analysis : Apply ANOVA to compare datasets and identify outliers due to solvent/DMSO interference .
Q. What methodologies assess environmental impacts during preclinical development?
- Biodegradation studies : Use OECD 301F tests to measure microbial degradation in aqueous systems .
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna (LC₅₀) and algae growth inhibition .
- Bioaccumulation potential : Calculate logP values (predicted ~2.8) and compare to REACH guidelines .
Q. How to analyze crystal structure and intermolecular interactions for formulation stability?
- X-ray crystallography : Resolve crystal packing using SHELXL (R-factor <0.05) .
- Hirshfeld surface analysis : Identify dominant interactions (e.g., C-H···O hydrogen bonds between pyridazinone and acetate groups) .
- Thermogravimetry (TGA) : Assess thermal stability (decomposition >200°C) for storage recommendations .
Q. What experimental approaches address regioselectivity challenges in derivative synthesis?
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) to block piperazine nitrogen during pyridazinone functionalization .
- Catalytic screening : Test Pd/C or CuI in Ullmann couplings to direct substitutions to the 3-position .
- Solvent effects : Compare DMF (polar aprotic) vs. THF (non-polar) to favor mono- over di-substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
